molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

Cat. No.: B147169
CAS No.: 288-14-2
M. Wt: 69.06 g/mol
InChI Key: CTAPFRYPJLPFDF-UHFFFAOYSA-N
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Description

Isoxazole (C₃H₃NO) is a five-membered heterocyclic aromatic compound containing adjacent oxygen and nitrogen atoms. Its unique electronic structure, characterized by sp²-hybridized carbons and electronegative heteroatoms, confers high chemical stability and versatility in medicinal chemistry . This compound derivatives are integral to pharmaceuticals, agrochemicals, and natural products (e.g., ibotenic acid and muscimol) due to their broad bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties . The scaffold’s synthetic accessibility and capacity for structural modification make it a cornerstone in drug discovery .

Scientific Research Applications

Anticancer Applications

Isoxazole compounds have been extensively studied for their anticancer properties. Research indicates that modifications to the this compound structure can enhance its cytotoxicity against various cancer cell lines.

  • Mechanisms of Action : this compound derivatives often act by inducing apoptosis in cancer cells. For example, certain isoxazoline derivatives have demonstrated significant activity against human cancer cell lines such as U87 and A549, with IC50 values indicating potent cytotoxic effects .
  • Case Studies :
    • A study synthesized new this compound derivatives that showed promising results against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 0.02 µM .
    • Another investigation revealed that this compound compounds could inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .

Antimicrobial Properties

This compound derivatives have also shown efficacy as antimicrobial agents against a range of pathogens.

  • Antibacterial Activity : Certain this compound compounds have exhibited potent antibacterial effects against strains like Pseudomonas aeruginosa, outperforming traditional antibiotics such as gentamicin .
  • Antifungal and Antiviral Effects : Research indicates that isoxazoles can inhibit fungal growth and exhibit antiviral activity, making them valuable in treating infectious diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound compounds are well-documented, with several studies highlighting their potential in treating inflammatory diseases.

  • Mechanisms : Isoxazoles can inhibit pro-inflammatory pathways, including COX enzymes and lipoxygenases, leading to reduced inflammation .
  • Case Studies :
    • A review highlighted the development of this compound-based drugs that effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound compounds have demonstrated potential in various other therapeutic areas:

  • Analgesic Properties : Some this compound derivatives have been reported to possess analgesic effects comparable to conventional pain relievers .
  • Neurological Applications : Isoxazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives involves various strategies, including cyclization reactions and modifications to existing frameworks. Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds.

Compound TypeTarget DiseaseIC50 ValuesReferences
This compound DerivativesBreast Cancer (MCF-7)0.02 µM
Isoxazoline DerivativesLung Cancer (A549)0.76 µM
This compound CompoundsBacterial Infections (Pseudomonas aeruginosa)0.03 mg/mL
Anti-inflammatory IsoxazolesCOX InhibitionVarious

Comparison with Similar Compounds

Isoxazole is often compared to structurally analogous heterocycles such as oxazole , pyrazole , thiazole , and triazole . Below is a detailed analysis of their differences in structure, synthesis, and biological activity.

Structural and Electronic Properties

Compound Heteroatoms (Positions) Aromaticity Polarity & Solubility Key Reactivity Sites
This compound O (2), N (3) High Moderate (polar) C-3, C-5
Oxazole O (2), N (4) High Moderate (polar) C-2, C-5
Pyrazole N (1), N (2) High Low (less polar) N-1, C-4
Thiazole S (2), N (3) High Low (sulfur effect) C-2, C-5
1,2,3-Triazole N (1, 2, 3) Moderate High (polar) N-1, N-2

Key Differences :

  • Electron Distribution : this compound’s adjacent O and N create a strong electron-withdrawing effect, enhancing electrophilic substitution at C-3 and C-3. In contrast, oxazole’s separated heteroatoms reduce this effect .
  • Polarity : Thiazole’s sulfur atom reduces polarity compared to this compound, impacting membrane permeability in drug design .

Key Findings :

  • This compound synthesis faces regioselectivity issues, especially for trisubstituted derivatives, due to competing pathways in cycloadditions .

Comparative Insights :

  • Anticancer Activity : this compound derivatives (e.g., 3-carboxylic acid analogs) exhibit higher tyrosinase inhibition (IC₅₀ = 12.4 μM) compared to oxazole-based compounds (IC₅₀ = 28.7 μM) .
  • Anti-inflammatory Effects : Pyrazoles like Celecoxib show longer half-lives than this compound derivatives due to better metabolic stability .

Physicochemical and Pharmacokinetic Profiles

Parameter This compound Oxazole Pyrazole Thiazole
LogP 1.2–1.8 1.5–2.0 0.8–1.5 2.0–2.5
pKa 1.3 (basic N) 0.8 (basic N) 2.5 (acidic NH) 2.7 (basic N)
Metabolic Stability Moderate High High Low

Key Observations :

  • This compound’s moderate LogP balances solubility and bioavailability, making it preferable for CNS-targeting drugs over thiazoles .
  • Pyrazole’s acidic NH enhances binding to serine proteases, improving anti-inflammatory efficacy .

Biological Activity

Isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, including their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound derivatives have been synthesized and evaluated for a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , antidiabetic , and cardiovascular effects. The structural versatility of this compound allows for modifications that enhance its pharmacological properties, making it a valuable scaffold in drug design.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance, Arya et al. synthesized a series of this compound derivatives based on hydnocarpin, which exhibited significant cytotoxic effects against human metastatic melanoma (A375) and lung adenocarcinoma (A549) cells. One compound showed an IC50 value of 0.76 µM against A375 cells after 48 hours, indicating potent activity compared to the parent compound .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A3750.76 (48h)Induces apoptosis
Compound 14MCF-722.47Arrests cell cycle at G2/M
Compound 19HCT1165.0Induces apoptosis

Further investigations revealed that this compound derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines through mechanisms involving caspase activation and microtubule destabilization .

Antibacterial Activity

This compound derivatives have also demonstrated significant antibacterial properties. A review indicated that certain isoxazoles exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. For example, compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their biological activity. Modifications at various positions on the this compound ring can significantly affect their potency and selectivity:

  • Substituents : Electron-donating groups on the benzene ring enhance anticancer activity.
  • Positioning : The position of substituents can influence the binding affinity to target proteins like tyrosine kinases .

Table 2: Key SAR Insights for this compound Derivatives

Modification TypeEffect on Activity
Electron-donating groupsIncreased anticancer activity
Substituents at C3/C4Altered binding affinity to targets

Case Studies

  • Hydnocarpin-Derived Isoxazoles : Arya et al. reported that certain derivatives showed enhanced cytotoxicity against A375 and A549 cells compared to hydnocarpin itself, indicating that structural modifications can significantly improve therapeutic efficacy .
  • Chiral Isoxazolines : Research by Oubella et al. synthesized chiral isoxazolines that demonstrated promising anticancer activity against HT1080 cells with IC50 values ranging from 9.02 µM to 16.1 µM, showcasing the potential for stereochemistry in enhancing biological effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for isoxazole derivatives, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : this compound synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Optimization requires systematic variation of catalysts (e.g., Cu(I)), solvents (e.g., DMF or THF), and temperature. Use design of experiments (DoE) to identify critical parameters. Characterization via 1^1H/13^13C NMR and HPLC ensures purity validation. For scalable protocols, consider microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound-based compounds?

  • Methodological Answer : Prioritize NMR (1^1H, 13^13C, DEPT) to confirm ring structure and substituent positions. Mass spectrometry (HRMS) validates molecular weight. HPLC or GC-MS quantifies purity, while X-ray crystallography resolves stereochemical ambiguities. Pair these with IR spectroscopy to track functional groups (e.g., -NO2_2, -NH2_2) .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary studies?

  • Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., COX-2 inhibition for anti-inflammatory activity). Use cell viability assays (MTT) for cytotoxicity screening. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices (SI) compare potency. Always include positive controls (e.g., aspirin for COX-2) and validate results with triplicate trials .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of this compound derivatives across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines). Use in silico docking (AutoDock Vina) to verify binding affinities against target proteins. Reproduce conflicting studies under standardized conditions, controlling for solvent, pH, and temperature. Apply statistical tools (ANOVA with post-hoc tests) to evaluate significance .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the therapeutic potential of this compound scaffolds?

  • Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at C-3/C-5) and evaluate changes in bioactivity. Use QSAR models (e.g., CoMFA, CoMSIA) to predict activity. Validate hypotheses with in vivo models (e.g., murine inflammation assays). Cross-reference crystallographic data to correlate steric/electronic effects with efficacy .

Q. What computational methods are effective in predicting the reactivity and stability of novel this compound analogs?

  • Methodological Answer : Employ DFT calculations (Gaussian 09) to assess thermodynamic stability (ΔG of formation) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations predict solvation effects. Use ChemDraw 3D to model steric hindrance. Validate predictions with accelerated stability studies (ICH guidelines) .

Q. How can researchers ensure reproducibility in this compound-based drug discovery pipelines?

  • Methodological Answer : Document synthetic protocols in detail (e.g., equivalents, stirring rates). Share raw spectral data via repositories (Figshare, Zenodo). Use standardized cell lines (ATCC-validated) and report EC50_{50} values with 95% confidence intervals. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. Methodological Frameworks for Research Design

Q. Which frameworks (e.g., PICO, FINER) are suitable for formulating rigorous research questions on this compound chemistry?

  • Methodological Answer : Apply the PICO framework to define:

  • P opulation: Target organism/cell line (e.g., E. coli DH5α).
  • I ntervention: this compound derivative (e.g., 4-nitrothis compound).
  • C omparison: Existing drug/control (e.g., ciprofloxacin).
  • O utcome: MIC (minimum inhibitory concentration).
    Use FINER criteria to evaluate feasibility, novelty, and ethical compliance .

Q. How can interdisciplinary approaches (e.g., bioinformatics, synthetic biology) advance this compound research?

  • Methodological Answer : Integrate cheminformatics tools (PubChem, ChEMBL) to mine structure-bioactivity data. Leverage CRISPR-Cas9 gene editing to create this compound-resistant strains for mechanism studies. Collaborate with pharmacologists to design PK/PD models predicting oral bioavailability .

Q. Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound pharmacological studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Apply the Hill equation to model sigmoidal curves. Report variability via standard error of the mean (SEM) and use Mann-Whitney U tests for non-normal distributions. Correct for multiple comparisons with the Bonferroni method .

Properties

IUPAC Name

1,2-oxazole
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InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3NO
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DSSTOX Substance ID

DTXSID7059775
Record name Isoxazole
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Molecular Weight

69.06 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Isoxazole
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Vapor Pressure

45.5 [mmHg]
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CAS No.

288-14-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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